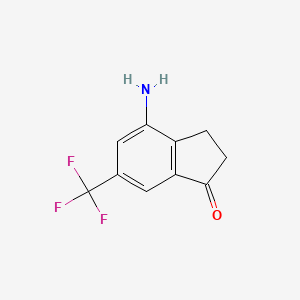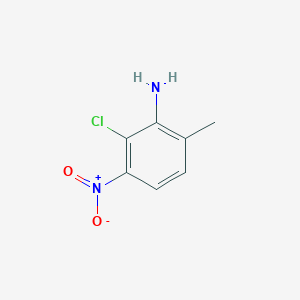
2-Chloro-6-methyl-3-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-methyl-3-nitroaniline is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, methyl, and nitro groups. This compound is used as an intermediate in the synthesis of various chemicals, including dyes, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-3-nitroaniline typically involves the nitration of 2-Chloro-6-methylaniline. One common method includes the following steps :
Nitration: 2-Chloro-6-methylaniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature.
Isolation: The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a one-pot reaction involving the diazotization of 3-chloro-5-methyl-4-nitroaniline, followed by reduction using hypophosphorous acid and iron powder . This method is advantageous due to its high yield, mild reaction conditions, and cost-effectiveness.
Chemical Reactions Analysis
2-Chloro-6-methyl-3-nitroaniline undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted by nucleophiles in the presence of a base.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common reagents and conditions used in these reactions include:
Reducing agents: Iron powder, hydrochloric acid, and hypophosphorous acid.
Nucleophiles: Ammonia, amines, and alkoxides.
Oxidizing agents: Potassium permanganate and chromic acid.
Scientific Research Applications
2-Chloro-6-methyl-3-nitroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-6-methyl-3-nitroaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
2-Chloro-6-methyl-3-nitroaniline can be compared with other nitroaniline derivatives, such as:
2-Nitroaniline: Similar in structure but lacks the chlorine and methyl groups.
4-Nitroaniline: Has the nitro group in the para position relative to the amino group.
2-Chloro-4-nitroaniline: Similar to this compound but lacks the methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
IUPAC Name |
2-chloro-6-methyl-3-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-2-3-5(10(11)12)6(8)7(4)9/h2-3H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVUGYRNTXEDET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
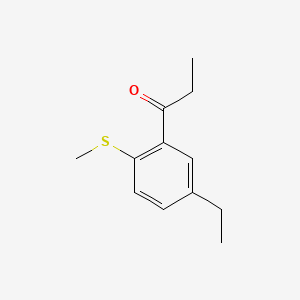
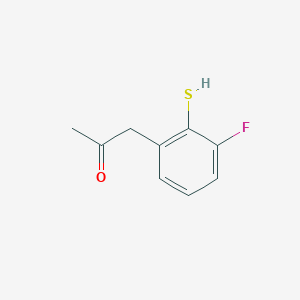


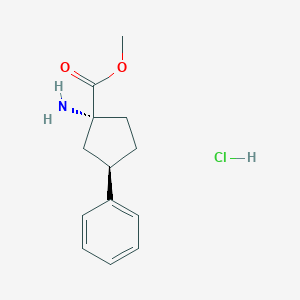
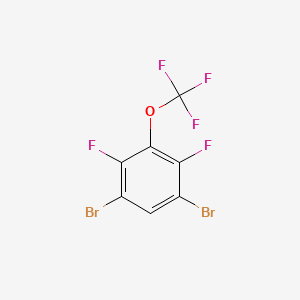
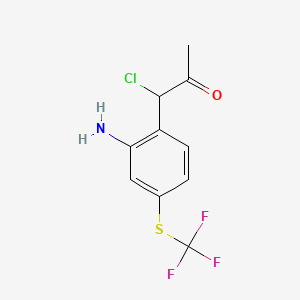
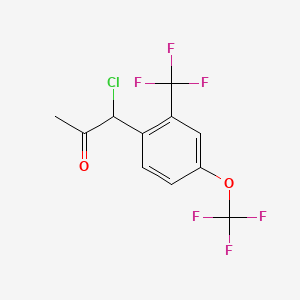



![Rac-benzyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B14048903.png)
